Cas no 225120-65-0 (Cathepsin Inhibitor 1)

Cathepsin Inhibitor 1 化学的及び物理的性質
名前と識別子
-
- Cathepsin Inhibitor 1
- (S)-3-tert-butyl-N-(3-(3-chlorophenyl)-1-(cyanomethylamino)-1-oxopropan-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
- 3-Chloro-N-(cyanomethyl)-Nα-{[1-methyl-3-(2-methyl-2-propanyl)-1H -pyrazol-5-yl]carbonyl}-L-phenylalaninamide
- (S)-3-(tert-butyl)-N-(3-(3-chlorophenyl)-1-((cyanomethyl)amino)-1-oxopropan-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
- CCG-268669
- S2847
- 225120-65-0
- CHEMBL564131
- Dipeptidyl nitrile inhibitor, 25
- NCGC00386232-02
- AKOS025149086
- (2S)-2-[(5-TERT-BUTYL-2-METHYLPYRAZOL-3-YL)FORMAMIDO]-3-(3-CHLOROPHENYL)-N-(CYANOMETHYL)PROPANAMIDE
- SCHEMBL25465147
- NCGC00386232-01
- HY-100231
- F82091
- (2S)-2-[(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)formamido]-3-(3-chlorophenyl)-N-(cyanomethyl)propanamide
- BRD-K40269473-001-02-2
- BCP06025
- DB-210901
- SW220168-1
- CS-0018378
- 5-tert-butyl-N-[(2S)-3-(3-chlorophenyl)-1-(cyanomethylamino)-1-oxopropan-2-yl]-2-methylpyrazole-3-carboxamide
- BDBM31992
- EX-A9456
-
- MDL: MFCD23704186
- インチ: InChI=1S/C20H24ClN5O2/c1-20(2,3)17-12-16(26(4)25-17)19(28)24-15(18(27)23-9-8-22)11-13-6-5-7-14(21)10-13/h5-7,10,12,15H,9,11H2,1-4H3,(H,23,27)(H,24,28)/t15-/m0/s1
- InChIKey: MZRVIHRERYCHBL-HNNXBMFYSA-N
- SMILES: CC(C)(C1=NN(C(C(N[C@H](C(NCC#N)=O)CC2=CC(Cl)=CC=C2)=O)=C1)C)C
計算された属性
- 精确分子量: 401.1618527g/mol
- 同位素质量: 401.1618527g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 7
- 重原子数量: 28
- 回転可能化学結合数: 9
- 複雑さ: 612
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.3
- トポロジー分子極性表面積: 99.8Ų
じっけんとくせい
- 密度みつど: 1.23±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Insuluble (8.4E-3 g/L) (25 ºC),
Cathepsin Inhibitor 1 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1055045-5mg |
Cathepsin Inhibitor 1 |
225120-65-0 | 95% | 5mg |
$200 | 2024-06-06 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C872318-1mg |
Cathepsin Inhibitor 1 |
225120-65-0 | 99% | 1mg |
¥630.00 | 2022-09-02 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6015-2 mg |
Cathepsin Inhibitor 1 |
225120-65-0 | 98.0% | 2mg |
¥584.00 | 2022-04-26 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C129408-5mg |
Cathepsin Inhibitor 1 |
225120-65-0 | ≥99% | 5mg |
¥1029.90 | 2023-09-03 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027498-5mg |
0,99% |
225120-65-0 | 99% | 5mg |
¥1236 | 2024-05-24 | |
DC Chemicals | DCAPI1119-100 mg |
Cathepsin Inhibitor 1 |
225120-65-0 | >99% | 100mg |
$250.0 | 2022-02-28 | |
S e l l e c k ZHONG GUO | S2847-10mM (1mL in DMSO) |
Cathepsin Inhibitor 1 |
225120-65-0 | 99.87% | 10mM (1mL in DMSO) |
¥2197.62 | 2022-04-26 | |
Aaron | AR00BGN9-5mg |
Cathepsin Inhibitor 1 |
225120-65-0 | 99% | 5mg |
$152.00 | 2025-02-11 | |
MedChemExpress | HY-100231-100mg |
Cathepsin inhibitor 1 |
225120-65-0 | 98.89% | 100mg |
¥11000 | 2023-08-31 | |
A2B Chem LLC | AF33689-25mg |
Cathepsin Inhibitor 1 |
225120-65-0 | ≥99% | 25mg |
$661.00 | 2024-04-20 |
Cathepsin Inhibitor 1 関連文献
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
Cathepsin Inhibitor 1に関する追加情報
Cathepsin Inhibitor 1 (CAS No. 225120-65-0): A Comprehensive Overview in Modern Chemical Biology
Cathepsin Inhibitor 1, identified by the Chemical Abstracts Service registry number CAS No. 225120-65-0, represents a cutting-edge compound in the realm of chemical biology and pharmaceutical research. This introduction delves into the multifaceted aspects of this molecule, emphasizing its significance, mechanism of action, and recent advancements in its application across various therapeutic domains.
The cathepsin family of proteases plays a pivotal role in numerous biological processes, including tissue remodeling, antigen presentation, and inflammation. Among these enzymes, cathepsin B and cathepsin L are particularly well-studied due to their involvement in pathologies such as cancer, neurodegenerative diseases, and autoimmune disorders. The development of specific inhibitors to modulate their activity has garnered significant attention in drug discovery efforts.
Cathepsin Inhibitor 1 has emerged as a promising candidate in this context. Its molecular design is tailored to selectively bind to the active site of target cathepsins, thereby inhibiting their proteolytic activity. This selective inhibition is crucial for minimizing off-target effects and enhancing therapeutic efficacy. Recent structural studies have elucidated the binding interactions between Cathepsin Inhibitor 1 and its cognate enzymes, providing valuable insights into its mechanism of action.
The synthesis of Cathepsin Inhibitor 1 involves sophisticated organic chemistry techniques, including peptide mimetics and small-molecule scaffolds. Advances in computational chemistry have further refined the optimization process, enabling the design of analogs with improved potency and selectivity. These efforts have been instrumental in developing derivatives with enhanced pharmacokinetic profiles.
In vitro studies have demonstrated the potent inhibitory effects of Cathepsin Inhibitor 1 on various cathepsins, with particular emphasis on cathepsin B and cathepsin L. These findings have paved the way for preclinical investigations aimed at evaluating its therapeutic potential. Initial results from cell-based assays indicate that this inhibitor can effectively modulate pathways associated with cancer progression and inflammation.
The translational potential of Cathepsin Inhibitor 1 has been explored in several preclinical models. In cancer research, its ability to suppress cathepsin-mediated matrix degradation has shown promise in reducing tumor growth and metastasis. Similarly, in inflammatory conditions, its targeted inhibition of cathepsins has been linked to attenuated inflammatory responses and tissue damage.
Recent breakthroughs in structural biology have provided high-resolution snapshots of the interactions between Cathepsin Inhibitor 1 and its target enzymes. These structural insights have not only reinforced its mechanism of action but also guided the development of next-generation inhibitors with enhanced binding affinities. Techniques such as X-ray crystallography and cryo-electron microscopy have been instrumental in unraveling these complex molecular interactions.
The pharmacokinetic properties of Cathepsin Inhibitor 1 have been a focal point of investigation. Studies indicate that it exhibits favorable solubility and metabolic stability, which are critical for its clinical efficacy. Additionally, efforts to optimize its bioavailability have led to the development of prodrugs that enhance systemic delivery while minimizing toxicity.
The future direction of research on Cathepsin Inhibitor 1 lies in exploring its potential as a therapeutic agent across diverse disease settings. Ongoing clinical trials are assessing its efficacy in treating certain cancers and inflammatory disorders. Furthermore, combinatorial approaches involving multiple inhibitors or synergistic therapies are being investigated to maximize therapeutic outcomes.
The integration of artificial intelligence (AI) and machine learning (ML) has accelerated the discovery process for novel inhibitors like Cathepsin Inhibitor 1. These technologies enable rapid screening of large chemical libraries and prediction of binding affinities, thereby shortening the timeline for drug development. Such innovations are poised to transform the landscape of chemical biology and pharmaceutical research.
In conclusion, Cathepsin Inhibitor 1 (CAS No. 225120-65-0) stands as a testament to the advancements in targeted protease inhibition for therapeutic purposes. Its development underscores the importance of interdisciplinary collaboration between chemistry, biology, and medicine in addressing complex human diseases. As research continues to unfold new insights into its mechanisms and applications, this compound holds immense promise for future medical interventions.
225120-65-0 (Cathepsin Inhibitor 1) Related Products
- 1896912-85-8(2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-8-carboxylic acid)
- 896310-81-9(6-{(1-methyl-1H-imidazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate)
- 2228342-08-1(4-(4-{(tert-butoxy)carbonylamino}-2-fluorophenyl)butanoic acid)
- 1007944-45-7(N-(1-Cyano-1,2-dimethylpropyl)-2-[[1-(3-methylphenyl)-1H-benzimidazol-2-yl]thio]acetamide)
- 740796-15-0(2-chloro-1-4-(trifluoromethyl)pyridin-3-ylethan-1-one)
- 1806080-97-6(4-Bromo-6-cyano-3-methoxy-2-(trifluoromethoxy)pyridine)
- 1100751-76-5(N1-(4-methoxyphenyl)-N2-methyl-2,3-dihydro-1H-indole-1,2-dicarboxamide)
- 1427420-50-5(6-Methoxy-[1,2,4]triazolo[1,5-a]pyridine)
- 91724-73-1(Isovaline, 4-methoxy-(7CI))
- 2138144-29-1(Methyl 6-aminohex-2-ynoate)

